molecular formula C6H6F5NO B14661545 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide CAS No. 41296-91-7

3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide

Cat. No.: B14661545
CAS No.: 41296-91-7
M. Wt: 203.11 g/mol
InChI Key: LRBAJILXUZPROQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is an organic compound with the molecular formula C6H6F5NO. It is a derivative of acrylamide, characterized by the presence of both difluoro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of perfluoromethacrylic acid dimethylamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound produced .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination reactions and various catalysts for facilitating oxidation and reduction reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions may yield highly fluorinated derivatives, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .

Scientific Research Applications

3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

41296-91-7

Molecular Formula

C6H6F5NO

Molecular Weight

203.11 g/mol

IUPAC Name

3,3-difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide

InChI

InChI=1S/C6H6F5NO/c1-12(2)5(13)3(4(7)8)6(9,10)11/h1-2H3

InChI Key

LRBAJILXUZPROQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=C(F)F)C(F)(F)F

Origin of Product

United States

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